molecular formula C21H25N3O3S B4653355 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE

1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE

Cat. No.: B4653355
M. Wt: 399.5 g/mol
InChI Key: IRJZVYDDNSMENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE is a complex organic compound that features a pyrrolidinone ring, a benzylpiperazine moiety, and a sulfonylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Benzylpiperazine Moiety: This can be done via nucleophilic substitution reactions where the benzylpiperazine is introduced to the sulfonylphenyl intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{4-[(4-PIPERIDINYL)SULFONYL]PHENYL}-2-PYRROLIDINONE
  • 1-{4-[(4-MORPHOLINYL)SULFONYL]PHENYL}-2-PYRROLIDINONE

Uniqueness: 1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE is unique due to the presence of the benzylpiperazine moiety, which can impart distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21-7-4-12-24(21)19-8-10-20(11-9-19)28(26,27)23-15-13-22(14-16-23)17-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJZVYDDNSMENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE
Reactant of Route 3
Reactant of Route 3
1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE
Reactant of Route 4
Reactant of Route 4
1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE
Reactant of Route 5
Reactant of Route 5
1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE
Reactant of Route 6
Reactant of Route 6
1-{4-[(4-BENZYLPIPERAZINO)SULFONYL]PHENYL}-2-PYRROLIDINONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.